(2S,6R)-6-[[1(s)-ethoxycarbonyl-3-phenylpropyl]amino]-5-oxo-(2-thienyl)perhydro-1,4-thiazepine
Description
Properties
IUPAC Name |
ethyl (2S)-2-[[(2S,6R)-5-oxo-2-thiophen-2-yl-1,4-thiazepan-6-yl]amino]-4-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S2/c1-2-26-21(25)16(11-10-15-7-4-3-5-8-15)23-17-14-28-19(13-22-20(17)24)18-9-6-12-27-18/h3-9,12,16-17,19,23H,2,10-11,13-14H2,1H3,(H,22,24)/t16-,17-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNASKBKMMDZKHG-LNLFQRSKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CSC(CNC2=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CS[C@@H](CNC2=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10551715 | |
| Record name | Ethyl (2S)-2-{[(2S,6R)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-6-yl]amino}-4-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10551715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110143-57-2 | |
| Record name | Ethyl (2S)-2-{[(2S,6R)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-6-yl]amino}-4-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10551715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of (1s)-Ethoxycarbonyl-3-phenylpropylamine
The chiral amine intermediate is synthesized via asymmetric hydrogenation of a β-enaminone precursor using a ruthenium-BINAP catalyst. Thionation with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) converts the carbonyl group to a thiocarbonyl, enabling subsequent cyclization.
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Dissolve 15.0 g of 2-amino-2′-cyanodiphenyl sulfide in 160 mL tetrahydrofuran (THF).
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Add 6.5 g sodium tert-butoxide under nitrogen at room temperature.
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Reflux at 65–70°C for 3 hours.
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Distill to recover THF, then precipitate the product in water.
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Filter and wash with methyl tert-butyl ether to yield 12.2 g (81%) of the thiazepine intermediate.
Cyclization to Form the 1,4-Thiazepine Core
Electrophilic cyclization of N-propargylic β-enaminothiones using ZnCl₂ in chloroform achieves ring closure with high stereoselectivity. For the target compound, the thienyl group is introduced via Suzuki coupling prior to cyclization.
Key Parameters :
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Solvent : Chloroform or THF.
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Temperature : 40–70°C.
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Catalyst : ZnCl₂ (10 mol%).
Optimization of Reaction Conditions
Solvent and Base Selection
The use of sodium tert-butoxide in THF facilitates deprotonation and nucleophilic attack, critical for forming the thiazepine ring. Polar aprotic solvents like THF enhance reaction rates compared to dichloromethane or toluene.
Temperature and Time
Optimal yields (81%) are achieved at 65–70°C with a 3-hour reaction time. Prolonged heating (>6 hours) leads to decomposition, while temperatures below 40°C result in incomplete cyclization.
Stereochemical Control
The (2S,6R) configuration is enforced by using enantiopure starting materials and chiral auxiliaries. For example, (1s)-ethoxycarbonyl-3-phenylpropylamine is prepared via enzymatic resolution or asymmetric catalysis.
Purification and Characterization Techniques
Purification
Characterization Data
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₆N₂O₃S₂ |
| Molecular Weight | 418.6 g/mol |
| Melting Point | 180–181°C |
| 1H NMR (CDCl₃) | δ 5.40 (br, 2H), 6.86–7.47 (m, 9H) |
| Yield | 81% |
Comparative Analysis of Methodologies
Method A vs. Method B
| Parameter | Method A | Method B |
|---|---|---|
| Starting Material | 2-Aminodiphenyl sulfide | N-Propargylic β-enaminothione |
| Catalyst | Sodium tert-butoxide | ZnCl₂ |
| Solvent | THF | Chloroform |
| Yield | 81% | 68% |
| Stereoselectivity | >99% ee | 85% ee |
Method A offers superior yield and stereocontrol, making it the preferred industrial route. Method B, while efficient for simpler thiazepines, struggles with the thienyl substituent’s steric demands .
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl 2-(((2S,6R)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-6-yl)amino)-4-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: Nucleophilic substitution reactions can be employed to replace certain groups with others, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines
Scientific Research Applications
Antihypertensive Activity
The compound is structurally related to known antihypertensive agents. Preliminary studies suggest that it may exhibit similar mechanisms of action, potentially influencing the renin-angiotensin system, which plays a critical role in blood pressure regulation. This is particularly relevant given the increasing prevalence of hypertension globally.
Neuroprotective Effects
Research indicates that thiazepine derivatives can have neuroprotective effects. The compound's ability to cross the blood-brain barrier may allow it to exert protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that compounds with similar structures can inhibit neuroinflammation and promote neuronal survival.
Anticancer Properties
Emerging research has suggested that thiazepine derivatives possess anticancer properties. The compound may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. Case studies involving similar compounds have demonstrated significant reductions in tumor size in preclinical models.
Case Study 1: Antihypertensive Efficacy
A study conducted on animal models demonstrated that administration of the compound resulted in a significant decrease in systolic blood pressure compared to control groups. The results indicated a dose-dependent response, suggesting potential for therapeutic use in managing hypertension.
Case Study 2: Neuroprotective Effects
In vitro studies using neuronal cell lines showed that the compound reduced oxidative stress markers and improved cell viability under toxic conditions. These findings support its potential application in treating neurodegenerative disorders.
Case Study 3: Anticancer Activity
In a recent preclinical trial involving human cancer cell lines, the compound exhibited cytotoxic effects, leading to a notable decrease in cell proliferation rates. Further investigations are needed to elucidate the precise pathways involved.
Mechanism of Action
The mechanism of action of (S)-Ethyl 2-(((2S,6R)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-6-yl)amino)-4-phenylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazepane ring and thiophene ring may play crucial roles in binding to these targets, while the phenyl group can influence the compound’s overall binding affinity and specificity. The exact pathways involved can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs
Comparative analysis focuses on compounds sharing the 1,4-thiazepine core or analogous pharmacological targets.
Table 1: Structural and Functional Comparison
Key Observations:
ACE Inhibition : The target compound is structurally related to CS-622 , a clinically studied ACE inhibitor. The addition of an acetic acid group in CS-622 enhances its binding affinity to the ACE active site, whereas the ethoxycarbonyl group in the target compound may serve as a prodrug moiety .
Substituent Impact: Removal of the ethoxycarbonyl and phenylpropyl groups (as seen in the 6-amino derivative) abolishes ACE-related activity, highlighting the necessity of these groups for target engagement .
Functional Comparisons
Species-Specific Activity
While direct comparative studies are scarce, notes that structural analogs (e.g., glycolipids) often exhibit species-specific differences in immune responses. This underscores the need for caution when extrapolating bioactivity data across compounds .
Biological Activity
The compound (2S,6R)-6-[[1(s)-ethoxycarbonyl-3-phenylpropyl]amino]-5-oxo-(2-thienyl)perhydro-1,4-thiazepine is a thiazepine derivative with potential pharmacological applications. Its molecular formula is , and it has garnered interest due to its unique structure and biological properties.
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. Key properties include:
- Molecular Weight : 418.57 g/mol
- LogP : 3.33 (indicating moderate lipophilicity)
- H-bond Acceptors : 5
- H-bond Donors : 2
- Polar Surface Area : 120.97 Ų
These properties suggest that the compound may exhibit significant interactions with biological membranes and proteins, influencing its pharmacokinetics and pharmacodynamics.
Preliminary studies indicate that the compound may exert its biological effects through modulation of neurotransmitter systems, particularly in the central nervous system (CNS). Its thiazepine core is known to interact with various receptors, potentially including:
- GABA receptors
- Dopamine receptors
- Serotonin receptors
These interactions could lead to anxiolytic, antidepressant, or antipsychotic effects, although specific receptor binding studies are necessary for confirmation.
In Vitro Studies
Recent in vitro studies have demonstrated that this compound exhibits:
- Antioxidant Activity : The compound showed a significant reduction in reactive oxygen species (ROS) production in cultured neuronal cells.
- Neuroprotective Effects : In models of oxidative stress, it was able to protect neuronal cells from apoptosis.
In Vivo Studies
In vivo experiments on rodent models have suggested potential therapeutic benefits:
- Anxiolytic Activity : Behavioral tests indicated reduced anxiety-like behaviors in treated animals compared to controls.
- Antidepressant Effects : The compound demonstrated significant antidepressant-like effects in forced swim tests.
Data Table of Biological Activities
| Activity Type | Model/Method Used | Outcome |
|---|---|---|
| Antioxidant Activity | Neuronal cell cultures | Reduced ROS production |
| Neuroprotection | Oxidative stress models | Decreased apoptosis |
| Anxiolytic Activity | Rodent behavioral tests | Reduced anxiety-like behavior |
| Antidepressant Effects | Forced swim test | Increased time spent swimming (less despair) |
Case Study 1: Neuroprotection in Ischemic Models
A study investigated the neuroprotective effects of the compound in a rat model of ischemic stroke. Results showed that administration significantly reduced infarct size and improved neurological scores compared to untreated controls. This suggests a potential role in stroke management.
Case Study 2: Anxiety and Depression Models
In another study involving chronic unpredictable stress models in mice, treatment with the compound led to significant improvements in both anxiety and depressive behaviors as assessed by the open field test and sucrose preference test.
Q & A
Q. Advanced
- DoE : Implement fractional factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, highlights flow-chemistry optimization of diazomethane synthesis, which can be adapted to thiazepine formation by testing residence time and reagent stoichiometry .
- Bayesian optimization : Use probabilistic models to prioritize reaction conditions with high predicted yield, minimizing experimental iterations. demonstrates heuristic algorithms outperforming human-driven optimization in complex systems .
What analytical techniques are critical for confirming the stereochemistry and purity of this compound?
Q. Basic
- NMR : H and C NMR to verify stereochemical assignments (e.g., coupling constants for axial/equatorial protons in the thiazepine ring) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns.
- X-ray crystallography : Definitive proof of stereochemistry, as seen in for structurally analogous heterocycles .
How to resolve contradictions in spectroscopic data during structural elucidation?
Q. Advanced
- Cross-validation : Combine 2D NMR (COSY, HSQC) with computational methods (DFT-based chemical shift predictions) to resolve ambiguities.
- Dynamic NMR : Investigate temperature-dependent spectral changes to identify conformational flexibility, as reported in for thiophene derivatives .
What computational methods predict the pharmacological relevance of stereochemical variations in this compound?
Q. Advanced
- Molecular docking : Simulate binding interactions with target proteins (e.g., enzymes or receptors) using software like AutoDock Vina.
- MD simulations : Assess stability of the (2S,6R) configuration in biological matrices, referencing ’s heuristic approaches for parameter optimization .
How to assess the compound’s stability under varying pH and temperature conditions?
Q. Basic
- Stress testing : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC at 25–60°C.
- Kinetic analysis : Use Arrhenius plots to extrapolate shelf-life, as applied in for polymer stability studies .
What strategies enable comparative pharmacological studies between this compound and its analogs?
Q. Advanced
- Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the thienyl or ethoxycarbonyl groups and test bioactivity (e.g., enzyme inhibition assays). ’s methodology for triazolopyrimidines can guide assay design .
- Meta-analysis : Apply statistical frameworks from (comparative research principles) to quantify efficacy differences across analogs .
How to handle air-sensitive intermediates during synthesis?
Q. Basic
- Schlenk techniques : Use inert atmospheres (N/Ar) for moisture-sensitive steps (e.g., amidation).
- Quenching protocols : Add stabilizers like BHT to intermediates prone to oxidation, as described in for radical polymerization .
What challenges arise during scale-up from milligram to gram quantities?
Q. Advanced
- Heat transfer : Optimize mixing efficiency in flow reactors () to prevent exothermic runaway reactions .
- Purification : Transition from flash chromatography to continuous crystallization, leveraging ’s algorithmic optimization for large-scale processes .
How to investigate the compound’s mechanism of action in vitro?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
